Cas no 1116-45-6 (1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol)

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol 化学的及び物理的性質

名前と識別子

-

- Hexadecanoic acid,1-[(hexadecyloxy)methyl]-1,2-ethanediyl ester (9CI)

- (2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate

- 1,2-DIPALMITOYL-3-O-HEXADECYL-RAC-GLYCEROL

- 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol

- 1,2-Dipalmitoyl-3-O-palmityl-rac-glycerol

- 1-O-hexadecyl-2,3-dihexadecanoylglycerol

- 1-O-Hexadecyl-2,3-dihexadecanoyl-rac-glycerol

- 1-O-hexadecyl-2,3-O-dihexadecanoyl glycerol

- 1-O-hexyadecyl-2,3-dipalmitoyl-rac-glycerol

- CHIMYL DIPALMITATE

- Glycerin-1,2-dipalmitat-3-hexadecylether

-

- インチ: InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3

- InChIKey: PPDBIVVWNXSKCW-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCCCOCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O

計算された属性

- せいみつぶんしりょう: 792.75700

- どういたいしつりょう: 792.757

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 56

- 回転可能化学結合数: 50

- 複雑さ: 769

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 22.3

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 0.897

- ふってん: 769.1°Cat760mmHg

- フラッシュポイント: 289.9°C

- 屈折率: 1.463

- PSA: 61.83000

- LogP: 16.90190

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P163730-50mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 50mg |

$ 545.00 | 2022-06-03 | ||

| TRC | P163730-100mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 100mg |

$ 995.00 | 2022-06-03 | ||

| TRC | P163730-1mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 1mg |

$161.00 | 2023-05-17 | ||

| TRC | P163730-5mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 5mg |

$689.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213387-5mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol, |

1116-45-6 | 5mg |

¥624.00 | 2023-09-05 | ||

| TRC | P163730-10mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 10mg |

$1263.00 | 2023-05-17 | ||

| TRC | P163730-25mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol |

1116-45-6 | 25mg |

$ 285.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213387-5 mg |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol, |

1116-45-6 | 5mg |

¥624.00 | 2023-07-10 |

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol 関連文献

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerolに関する追加情報

Professional Introduction to 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol (CAS No. 1116-45-6)

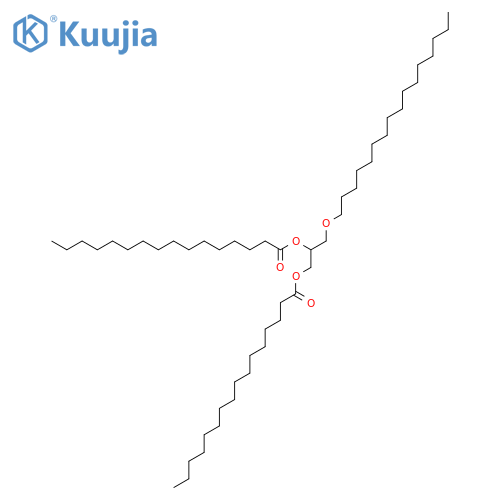

1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol, a compound with the chemical identifier CAS No. 1116-45-6, is a glycerolipid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural composition, exhibits a range of potential applications that span from drug delivery systems to bioactive lipid research. The name 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol itself provides a detailed insight into its molecular structure, highlighting the presence of two palmityl (C16:0) chains attached at the sn-1 and sn-3 positions of glycerol, while the sn-2 position remains unesterified.

The significance of this compound lies in its ability to form stable lipid nanoparticles, which are increasingly being utilized in the formulation of therapeutic agents. These nanoparticles offer advantages such as improved solubility, targeted delivery, and controlled release profiles, making them particularly valuable in the development of novel drug formulations. Recent studies have demonstrated the efficacy of lipid-based nanoparticles in enhancing the bioavailability of hydrophobic drugs, thereby optimizing treatment outcomes.

In the context of current research, 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol has been explored for its role in modulating cellular membranes and lipoprotein metabolism. Its structural similarity to natural phospholipids allows it to integrate seamlessly into biological membranes, potentially influencing membrane fluidity and permeability. This property has been investigated in relation to its potential applications in anti-inflammatory and anti-apoptotic therapies. Moreover, the compound’s ability to interact with cellular receptors and transporters has opened new avenues for research in drug targeting and delivery.

One of the most compelling aspects of 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol is its versatility in forming various lipid-based carriers. For instance, it can be used to create cationic liposomes, which are particularly effective in delivering nucleic acid-based therapies such as mRNA vaccines. The stability and biocompatibility of these liposomes make them suitable for clinical applications, as evidenced by their use in several preclinical trials focused on gene therapy and cancer treatment. The CAS No. 1116-45-6 registry further underscores its identity as a well-characterized compound with established chemical properties.

The synthesis and characterization of 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol have been refined through advanced chemical methodologies, ensuring high purity and consistency. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy have been employed to validate its molecular structure. These analytical methods not only confirm the identity of the compound but also provide insights into its conformational dynamics and interactions with other biomolecules.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol’s behavior. Molecular dynamics simulations have revealed how this compound interacts with biological membranes at an atomic level, offering predictive models for drug design and formulation optimization. Such simulations are crucial for anticipating potential side effects and improving the efficacy of lipid-based drug delivery systems.

The pharmaceutical industry has shown particular interest in leveraging the properties of 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol for developing novel therapeutics. Its role as a key component in lipid nanocarriers has been highlighted in several patents and clinical trials targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. The ability to customize its physicochemical properties makes it an attractive candidate for tailored drug delivery solutions.

In conclusion, 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol represents a significant advancement in lipid chemistry with far-reaching implications for biomedical applications. Its unique structural features and functional versatility position it as a cornerstone material in the development of innovative drug formulations. As research continues to uncover new possibilities for this compound, its importance in pharmaceutical science is likely to grow even further.